Ethoxyacetic anhydride
Overview
Description
Ethoxyacetic anhydride is an organic compound with the chemical formula C8H14O5. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its ability to form esters and amides, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxyacetic anhydride can be synthesized through the reaction of ethoxyacetic acid with acetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and involves the removal of water to form the anhydride.
Industrial Production Methods: In industrial settings, this compound is produced by the dehydration of ethoxyacetic acid using a catalyst such as phosphorus oxide. This method is efficient and yields high purity products. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid to convert carboxylic acids to anhydrides under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Ethoxyacetic anhydride undergoes various types of reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where nucleophiles such as alcohols, amines, and water attack the carbonyl carbon, leading to the formation of esters, amides, and acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ethoxyacetic acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Alcohols and Amines: Used in nucleophilic acyl substitution reactions to form esters and amides.
Water: Used in hydrolysis reactions to form acids.
Catalysts: Such as phosphorus oxide and triphenylphosphine, are used in industrial synthesis.
Major Products:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Ethoxyacetic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form esters and amides.
Biology: Utilized in the modification of biomolecules for various biochemical studies.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethoxyacetic anhydride involves nucleophilic acyl substitution. The carbonyl carbon in the anhydride is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Acetic Anhydride: Similar in structure but lacks the ethoxy group.
Propionic Anhydride: Contains a propionic acid moiety instead of ethoxyacetic acid.
Butyric Anhydride: Contains a butyric acid moiety.
Uniqueness: Ethoxyacetic anhydride is unique due to its ethoxy group, which imparts different reactivity and properties compared to other anhydrides. This makes it particularly useful in specific synthetic applications where the ethoxy group is beneficial .
Properties
IUPAC Name |
(2-ethoxyacetyl) 2-ethoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-11-5-7(9)13-8(10)6-12-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOGYPACUCYJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)OC(=O)COCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162940 | |
Record name | Ethoxyacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14521-87-0 | |
Record name | Acetic acid, 2-ethoxy-, anhydride with 2-ethoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14521-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxyacetic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014521870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxyacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethoxyacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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